molecular formula C22H20FNO5 B11200873 Tert-butyl 2-[2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate

Tert-butyl 2-[2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate

Cat. No.: B11200873
M. Wt: 397.4 g/mol
InChI Key: KRYHRLHUUQOBBX-UHFFFAOYSA-N
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Description

Tert-butyl 2-[2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a tert-butyl ester group, a fluorophenyl group, and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate typically involves multiple steps. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the fluorophenyl group and the tert-butyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the use of tert-butyl cuprate in the synthesis process has been reported to yield high purity products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound .

Scientific Research Applications

Tert-butyl 2-[2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-[2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .

Properties

Molecular Formula

C22H20FNO5

Molecular Weight

397.4 g/mol

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate

InChI

InChI=1S/C22H20FNO5/c1-22(2,3)29-19(25)13-28-21(27)18-12-24(15-10-8-14(23)9-11-15)20(26)17-7-5-4-6-16(17)18/h4-12H,13H2,1-3H3

InChI Key

KRYHRLHUUQOBBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F

Origin of Product

United States

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